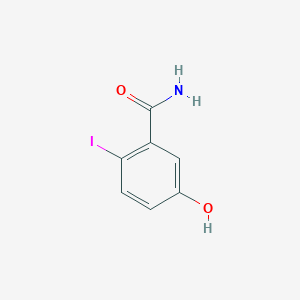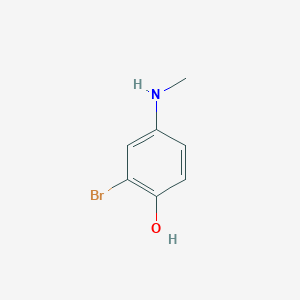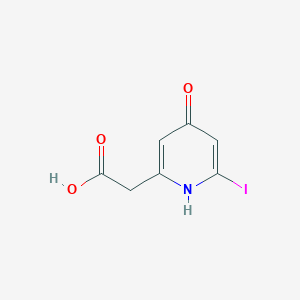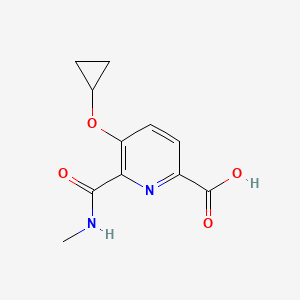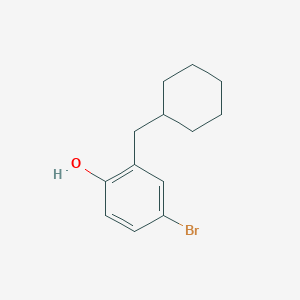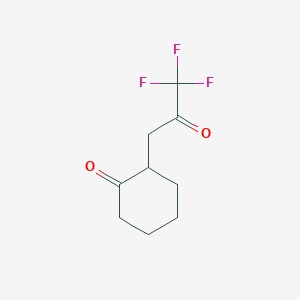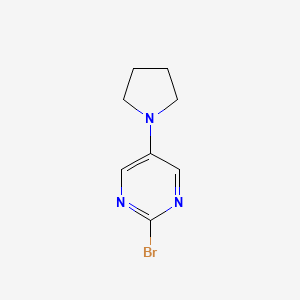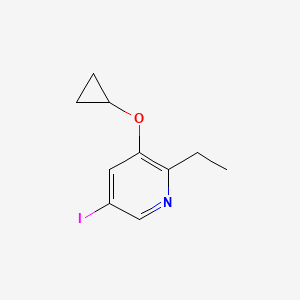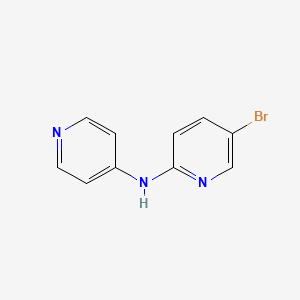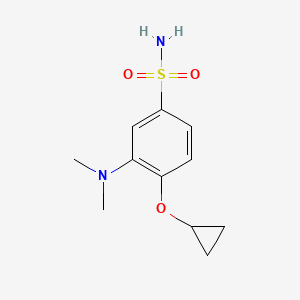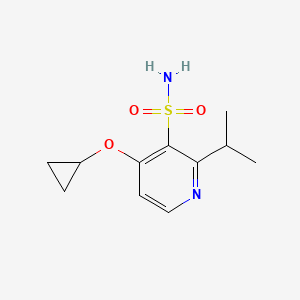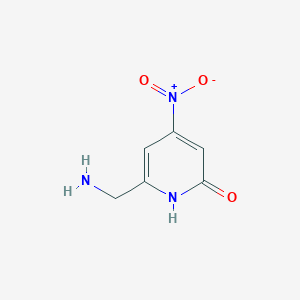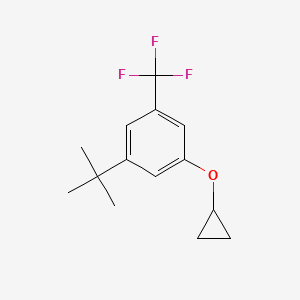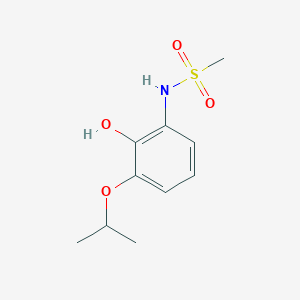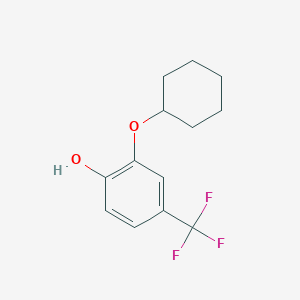
2-(Cyclohexyloxy)-4-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexyloxy)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclohexyloxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives, which can be achieved using trifluoromethylating agents under radical conditions . The cyclohexyloxy group can be introduced through nucleophilic substitution reactions involving cyclohexanol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance the efficiency and yield of the reactions.
化学反応の分析
Types of Reactions
2-(Cyclohexyloxy)-4-(trifluoromethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles and electrophiles can be employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
2-(Cyclohexyloxy)-4-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Its potential pharmacological activities are of interest in drug discovery and development.
作用機序
The mechanism of action of 2-(Cyclohexyloxy)-4-(trifluoromethyl)phenol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s efficacy and specificity.
類似化合物との比較
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
α-(Trifluoromethyl)styrenes: Versatile intermediates in organic synthesis.
Uniqueness
2-(Cyclohexyloxy)-4-(trifluoromethyl)phenol is unique due to the combination of the cyclohexyloxy and trifluoromethyl groups, which impart distinct chemical and physical properties
特性
分子式 |
C13H15F3O2 |
|---|---|
分子量 |
260.25 g/mol |
IUPAC名 |
2-cyclohexyloxy-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)9-6-7-11(17)12(8-9)18-10-4-2-1-3-5-10/h6-8,10,17H,1-5H2 |
InChIキー |
KXIAFLWGSANQBA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC2=C(C=CC(=C2)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


